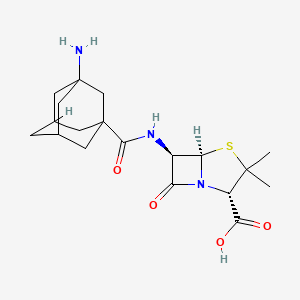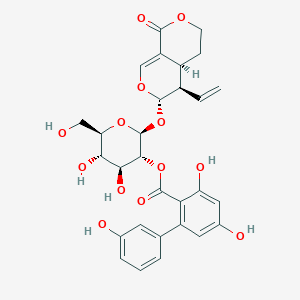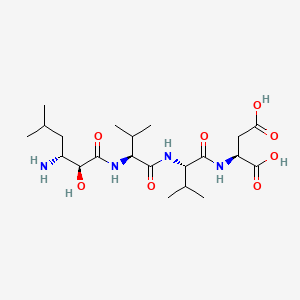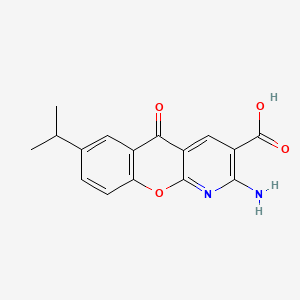
阿米乐沙诺
概述
描述
Synthesis Analysis
The synthesis of Amlexanox involves the reaction of 6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile with morpholine and DMF in hot water to give 2-amino-6-isopropyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde. This is then cyclized with ethyl cyanoacetate by means of piperidine in refluxing ethanol yielding ethyl 2-amino-7-isopropyl-1-azaxanthone-3-carboxylate .Molecular Structure Analysis
The crystal structure of Amlexanox in complex with GRK1, a closely related GRK with 55% sequence identity to GRK5 in its kinase domain, was solved, providing molecular insights into how this compound interacts with GRKs and likely other protein kinases .Chemical Reactions Analysis
Amlexanox displays an in vitro IC 50 of 0.8 ± 0.1 and 5.8 ± 0.8 µM toward TBK1 and IKKε, respectively . Two analogs of Amlexanox were synthesized in which the carboxylic acid was reduced to a primary alcohol or removed .Physical And Chemical Properties Analysis
Amlexanox has a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol . It is an odorless, white to yellowish-white powder .体内
Amlexanox has been studied extensively in in vivo experiments. It has been used to investigate the effects of inflammation on various diseases, including asthma, colitis, and rheumatoid arthritis. Amlexanox has also been used to study the effects of inflammation on the cardiovascular system and the immune system.
体外
In vitro studies have been used to investigate the effects of amlexanox on various cell types. It has been used to study the effects of amlexanox on cell proliferation, signal transduction pathways, and gene expression. Amlexanox has also been used to study the effects of inflammation on various cell types, including macrophages and endothelial cells.
作用机制
Target of Action
Amlexanox primarily targets two key kinases, IKKε and TBK1 , which are enzymes linked to inflammation and metabolic regulation . It also has antagonistic effects on interleukin-3 and inhibits the release of histamine and leukotrienes .
Mode of Action
As a benzopyrano-bipyridine carboxylic acid derivative, Amlexanox exhibits anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 . It also inhibits the activity of IKKε and TBK1, leading to the downregulation of the immune system and attenuation of downstream TBK1 signaling .
Biochemical Pathways
Amlexanox affects several biochemical pathways. It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune responses . It also increases intracellular cAMP levels, which inhibits the release of histamine . Furthermore, it has been shown to increase the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .
Pharmacokinetics
Amlexanox, when applied as a topical paste to aphthous ulcers, is largely absorbed through the gastrointestinal tract. An insignificant amount enters the bloodstream through the ulcer itself . The elimination half-life of Amlexanox is approximately 3.5 hours, and about 17% of the drug is excreted through the kidneys .
Result of Action
Amlexanox has been clinically proven to abort the onset, accelerate healing, and resolve the pain of aphthous ulcers (canker sores). It decreases the time ulcers take to heal . It also has anti-allergenic and anti-inflammatory properties, making it effective for atopic diseases, especially allergic asthma and rhinitis . On a molecular level, it has been shown to block IKBKE activity by interacting with the enzyme in the ATP-binding region .
Action Environment
The action of Amlexanox can be influenced by environmental factors. For instance, in an experimental animal model of obesity, Amlexanox was administered to examine its effects on cytokine signaling, specifically in IL-6 production . The study suggested an indirect pathway in which Amlexanox increases the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .
生物活性
Amlexanox has been found to have a wide range of biological activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the production of nitric oxide, which is a potent vasodilator. In addition, amlexanox has been shown to inhibit the expression of adhesion molecules, which are involved in the migration of inflammatory cells.
Biochemical and Physiological Effects
Amlexanox has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the production of nitric oxide, which is a potent vasodilator. In addition, amlexanox has been shown to inhibit the expression of adhesion molecules, which are involved in the migration of inflammatory cells.
实验室实验的优点和局限性
Amlexanox has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of various enzymes, and it has been found to have a wide range of biological activities. In addition, it is relatively easy to synthesize, and it is relatively stable in solution. However, amlexanox can be toxic at high concentrations, and it is not approved for use in humans.
未来方向
There are several potential future directions for amlexanox research. One potential direction is to further investigate the effects of amlexanox on various diseases, such as asthma, colitis, and rheumatoid arthritis. Another potential direction is to investigate the effects of amlexanox on the cardiovascular system and the immune system. Additionally, further research could be done to investigate the pharmacokinetics and pharmacodynamics of amlexanox, as well as its potential for therapeutic use. Finally, further research could be done to investigate the effects of amlexanox on various cell types, including macrophages and endothelial cells.
科学研究应用
哮喘治疗
阿米乐沙诺已在日本用于治疗过敏性哮喘。 它以片剂形式生产,已被证明对治疗哮喘和过敏反应有效 .
过敏性鼻炎
该药物对过敏性鼻炎也有效,过敏性鼻炎是鼻腔气道过敏性炎症 .
复发性口疮
作为局部糊剂,阿米乐沙诺是复发性口疮(俗称口腔溃疡)的耐受性良好的治疗方法 .
代谢性疾病
研究已将阿米乐沙诺重新用于代谢性疾病的潜在治疗应用,因为它具有免疫调节作用 .
炎症性疾病
类似地,它在调节免疫反应中的作用使其成为治疗各种炎症性疾病的候选药物 .
腓骨肌萎缩症2H型(CMT2H)
阿米乐沙诺已被研究用于其稳定患者人类诱导多能干细胞(hiPSC)衍生的神经元细胞中携带早停密码子(PTCs)的mRNA的潜力,这可能有利于治疗CMT2H等遗传疾病 .
安全和危害
生化分析
Biochemical Properties
Amlexanox interacts with various enzymes and proteins in biochemical reactions. As a benzopyrano-bipyridine carboxylic acid derivative, Amlexanox has anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 .
Cellular Effects
Amlexanox has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly suppress proliferation and invasion and induce apoptosis in glioblastoma cells . Furthermore, it has been shown to alter the protein expression of the Hippo pathway by downregulating IKBKE .
Molecular Mechanism
Amlexanox exerts its effects at the molecular level through various mechanisms. It has been shown to selectively inhibit TBK1 and IKK-ε, producing reversible weight loss and improved insulin sensitivity, reduced inflammation, and attenuated hepatic steatosis without affecting food intake in obese mice .
Temporal Effects in Laboratory Settings
Amlexanox’s effects change over time in laboratory settings. It has been shown to inhibit TANK-binding kinase1 (TBK1) and nuclear factor kB kinase epsilon (IKKε), leading to downregulation of the immune system and attenuation of downstream TBK1 signaling .
Dosage Effects in Animal Models
The effects of Amlexanox vary with different dosages in animal models. For example, in a study conducted on a recessive cep290 zebrafish model of LCA, Amlexanox was observed to reduce retinal cell death and improve visual function .
Metabolic Pathways
Amlexanox is involved in various metabolic pathways. It has been found to not only increase nonsense containing mRNAs, but also leads to synthesis of a full-length functional protein, which thus prevents nonsense-mediated mRNA decay (NMD) .
属性
IUPAC Name |
2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYPYWGNKJSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022595 | |
| Record name | Amlenanox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.46e-01 g/L | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1. | |
| Record name | Amlexanox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
68302-57-8 | |
| Record name | Amlexanox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlexanox [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amlexanox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amlenanox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68302-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLEXANOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
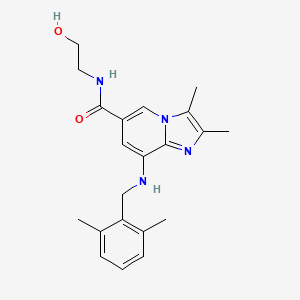
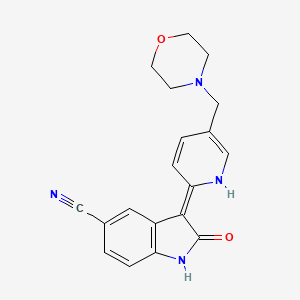
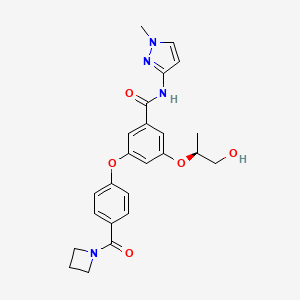
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
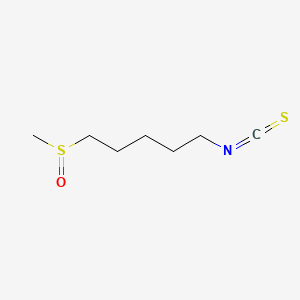
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)
